molecular formula C11H16ClN3O B12222857 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine

Cat. No.: B12222857
M. Wt: 241.72 g/mol
InChI Key: BSHJKBKHSVJQIA-UHFFFAOYSA-N
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Description

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine is an organic compound that features a pyrazole ring substituted with dimethyl groups and a furylmethyl group attached to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Substitution with Dimethyl Groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Furylmethyl Group: The final step involves the reaction of the dimethyl-substituted pyrazole with furylmethylamine under reductive amination conditions, using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the furylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrazole and furylmethyl groups.

    Reduction: Reduced forms of the pyrazole ring and methanamine moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine depends on its specific application:

    Biological Activity: The compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects.

    Chemical Reactions: In chemical synthesis, the compound can act as a nucleophile or electrophile, participating in various reactions to form new bonds and structures.

Comparison with Similar Compounds

    1-(1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine: Lacks the dimethyl substitution on the pyrazole ring.

    1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine: Lacks the furylmethyl group.

Uniqueness: 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine is unique due to the presence of both dimethyl groups on the pyrazole ring and the furylmethyl group attached to the methanamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(furan-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H15N3O.ClH/c1-9-6-13-14(2)11(9)8-12-7-10-4-3-5-15-10;/h3-6,12H,7-8H2,1-2H3;1H

InChI Key

BSHJKBKHSVJQIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=CC=CO2.Cl

Origin of Product

United States

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